2,4,5-trifluoro-3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Description
2,4,5-trifluoro-3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O2 and its molecular weight is 363.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Imaging Applications
- Synthesis for Imaging Agents: Research on similar fluorinated benzamides, such as the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, highlights the potential use of these compounds in developing positron emission tomography (PET) imaging agents for cancer diagnostics. The detailed synthesis process and the potential for imaging applications suggest a pathway that might be applicable for related compounds like the one you are interested in (Wang et al., 2013).
Chemical Structure and Analysis
- Molecular Structure Analysis: Studies on molecular structures, such as the investigation of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, provide valuable insights into the structural features of related compounds. Experimental and theoretical studies (using HF and DFT) can offer detailed information on bond lengths, angles, and vibrational frequencies, which are crucial for understanding the chemical behavior and potential applications of fluorinated benzamides (Gumus et al., 2018).
Potential Antiviral Applications
- Antiavian Influenza Virus Activity: The development of benzamide-based heterocyclic compounds, such as 5-aminopyrazoles and their derivatives, has shown remarkable antiavian influenza virus activity. This suggests that related fluorinated benzamides could potentially be synthesized for antiviral research, offering a new route to explore therapeutic agents (Hebishy et al., 2020).
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c1-26-15-13(18)11(5-12(17)14(15)19)16(25)21-6-9-8-24(23-22-9)10-3-2-4-20-7-10/h2-5,7-8H,6H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINQVWQDOOARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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